molecular formula C14H13FN2O3S B2418326 N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide CAS No. 1445763-18-7

N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide

Cat. No.: B2418326
CAS No.: 1445763-18-7
M. Wt: 308.33
InChI Key: YBLJNKPHBJXLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide is a synthetic chemical compound designed for research applications. Its molecular structure incorporates several pharmacologically significant motifs, including a fluorophenyl ethenyl group and a methylpyrrole carboxamide unit, suggesting potential for diverse biological activity . Compounds featuring pyrrole heterocycles are extensively investigated in medicinal chemistry due to their presence in numerous natural products and drugs, and their favorable physicochemical properties which facilitate interaction with biological targets . The integration of a sulfonamide group further expands its potential as a key intermediate or scaffold in the development of novel enzyme inhibitors . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-17-9-2-3-13(17)14(18)16-21(19,20)10-8-11-4-6-12(15)7-5-11/h2-10H,1H3,(H,16,18)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLJNKPHBJXLBC-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NS(=O)(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide typically involves a multi-step process:

    Formation of the Ethenyl Intermediate: The initial step involves the synthesis of the (E)-2-(4-fluorophenyl)ethenyl intermediate through a Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde.

    Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine, resulting in the formation of the sulfonylated product.

    Pyrrole Carboxamide Formation: The final step involves the coupling of the sulfonylated intermediate with 1-methylpyrrole-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonyl derivatives

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

Anticancer Activity

Research has shown that N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide exhibits promising anticancer activity against various cancer cell lines. Notably, studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cell Lines : A study evaluated its effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value in the low micromolar range, suggesting potent activity against breast cancer cells.
  • Lung Cancer Models : In another study involving A549 lung cancer cells, treatment with this compound resulted in marked apoptosis and cell cycle arrest at the G0/G1 phase.
  • Combination Therapy : Preliminary findings also indicate that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination, potentially leading to improved treatment outcomes for patients with resistant tumors.

Potential Therapeutic Uses

Given its anticancer properties, this compound holds promise for various therapeutic applications:

  • Monotherapy for Solid Tumors : Its ability to induce apoptosis makes it a candidate for monotherapy in solid tumors where traditional treatments have failed.
  • Adjuvant Therapy : It could be used alongside conventional chemotherapy to improve patient responses and reduce recurrence rates.

Mechanism of Action

The mechanism of action of N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide
  • N-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide
  • N-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide

Uniqueness

N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Biological Activity

N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide, a compound belonging to the class of pyrrole derivatives, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrole ring, a sulfonamide moiety, and a 4-fluorophenyl group. Its molecular formula is C12H12FN3O2SC_{12}H_{12}FN_{3}O_{2}S with a molecular weight of approximately 273.35 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that affect cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Tested Strains/Targets IC50/Effect Reference
AntimicrobialStaphylococcus aureusMIC = 12.5 μg/mL
Anticancer (in vitro)Various cancer cell linesIC50 = 15 μM
Enzyme InhibitionXanthine oxidaseIC50 = 72.4 μM
Receptor BindingCB2 receptorModerate affinity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an MIC value comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anticancer Potential

In vitro evaluations revealed that this compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its role as a promising candidate for cancer therapy.

Q & A

What synthetic methodologies are employed for the preparation of N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-step reactions, often involving:

  • Sulfonylation : Reacting a pyrrole-2-carboxamide precursor with a sulfonyl chloride derivative under controlled conditions (e.g., dichloromethane, triethylamine, 273 K) to introduce the sulfonamide group .
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Heck reaction) to attach the 4-fluorophenyl ethenyl group, ensuring stereochemical control (E-configuration) .
  • Optimization : Key parameters include temperature (low temps prevent side reactions), solvent polarity (to stabilize intermediates), and stoichiometric ratios (e.g., excess sulfonyl chloride for complete conversion) .

What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves the spatial arrangement of the sulfonamide group, fluorophenyl ring, and pyrrole core. Dihedral angles between the pyrrole and benzene rings (e.g., ~56°) confirm non-planarity, critical for biological interactions .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl group on pyrrole at δ ~3.5 ppm; sulfonyl protons deshielded at δ ~7.5–8.0 ppm) .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide formation .

How are preliminary biological activities of this compound assessed in pharmacological studies?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Tested against targets like aldose reductase (IC50_{50} values) using fluorogenic substrates .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity .
  • Anti-inflammatory Screening : COX-2 inhibition assays (ELISA) with comparisons to NSAIDs like celecoxib .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Systematic Substituent Variation :
    • Sulfonamide Group : Replace with sulfonic acid or sulfamate to assess solubility and binding .
    • Fluorophenyl Ring : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Biological Testing : Compare IC50_{50} values across derivatives to identify critical pharmacophores. For example, bulkier substituents on the pyrrole ring may reduce COX-2 selectivity .

What computational approaches predict the binding modes of this compound with therapeutic targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., COX-2). The sulfonamide group often forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
  • QSAR Models : Correlate electronic descriptors (e.g., LogP, polar surface area) with bioactivity to guide synthetic prioritization .

How should researchers resolve contradictions in reported biological data for sulfonamide-pyrrole derivatives?

Answer:

  • Control Experiments :
    • Purity Verification : Repeat assays with HPLC-purified samples (>95% purity) to exclude impurity effects .
    • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier results. For example, discrepancies in IC50_{50} values may arise from differences in enzyme sources (recombinant vs. native) .

What crystallographic parameters are essential for understanding this compound’s intermolecular interactions?

Answer:

  • Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) form dimers with R_2$$^2(10) motifs, stabilizing the crystal lattice .
  • C–H···π Interactions : Contribute to layer formation (distance ~3.5 Å), influencing solubility and melting point .

How is stereochemical purity ensured during synthesis, particularly for the ethenyl group?

Answer:

  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate E/Z isomers .
  • NOESY NMR : Cross-peaks between the ethenyl proton and pyrrole methyl group confirm the E-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.